

Technical Whitepaper: Calcein (High-Purity Free Acid) – Mechanisms and Applications

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Compound of Interest

Compound Name:	Calcein tetraethyl acid
CAS No.:	36352-49-5
Cat. No.:	B1636899

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CAS: 207124-64-9 | Formula: $C_{30}H_{26}N_2O_{13}$ | MW: 622.53 g/mol

Executive Summary

Calcein (CAS 207124-64-9), often commercially labeled as **Calcein Tetraethyl Acid** or Fluorescein-4',5'-bis(methyliminodiacetic acid), is a high-purity, single-isomer fluorophore.^{[1][2][3][4]} Unlike the common "crude" Calcein (a mixture of isomers) or Calcein AM (cell-permeant ester), this specific CAS refers to the purified 4',5'-isomer of the free acid.

It is a membrane-impermeable, water-soluble green fluorophore. Its primary utility lies in liposome leakage assays, fluid-phase endocytosis tracking, and membrane integrity studies (pore-forming assays). Its defining characteristic is concentration-dependent self-quenching, allowing for high-sensitivity detection of membrane lysis or fusion events.

Chemical Identity & Physicochemical Properties

Researchers must distinguish this compound from Calcein AM. CAS 207124-64-9 is the hydrophilic acid form, meaning it will not passively cross intact cell membranes.

Table 1: Physicochemical Specifications

Property	Specification	Notes
Chemical Name	4',5'-Bis[N,N-bis(carboxymethyl)aminomethyl]fluorescein	Single isomer (High Purity)
Appearance	Orange/Yellow Powder	Hygroscopic
Solubility	Soluble in aqueous buffers (pH > 6.5), DMSO	Requires pH > 6.5 for optimal dissolution
Excitation Max	495 nm	Compatible with Argon laser (488 nm)
Emission Max	515 nm	FITC/GFP channel
Extinction Coeff.	~75,000 M ⁻¹ cm ⁻¹	At pH 9.0
Permeability	Membrane Impermeable	Requires microinjection or electroporation for cytosolic entry
pKa	~6.4 (Phenolic), ~9.3	Fluorescence is pH-dependent (drops < pH 6)

Mechanism of Action

Fluorescence & Self-Quenching

Calcein exhibits a non-linear fluorescence response based on concentration.

- Dilute (< 1 mM): High quantum yield, bright green fluorescence.
- Concentrated (> 60 mM): Fluorescence is self-quenched (reduced) due to homo-FRET (Förster Resonance Energy Transfer) and dimer formation.

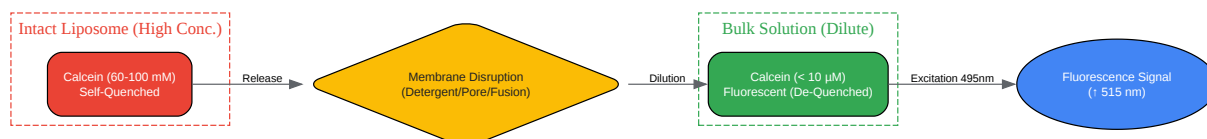
Application Logic: This property is the basis of the Liposome Leakage Assay. Liposomes are loaded with self-quenched Calcein (>60 mM). Upon membrane disruption, Calcein is released into the surrounding buffer, diluted, and fluorescence dramatically increases (de-quenching).

Metal Chelation

Like its parent fluorescein, Calcein binds divalent cations.

- $\text{Ca}^{2+}/\text{Mg}^{2+}$: Fluorescence is relatively stable at physiological pH but can increase in alkaline conditions.
- $\text{Co}^{2+}/\text{Cu}^{2+}/\text{Mn}^{2+}$: These ions strongly quench Calcein fluorescence. This is utilized in "quenching assays" to determine if Calcein is accessible to the external environment.

DOT Diagram: Mechanism of De-Quenching



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Figure 1: The principle of Calcein de-quenching. High intra-liposomal concentration suppresses fluorescence; release leads to dilution and signal recovery.

Key Applications & Experimental Protocols

Liposome Leakage / Encapsulation Efficiency Assay

This is the gold-standard protocol for assessing the stability of lipid nanoparticles (LNPs) or liposomes.

Protocol: Calcein Encapsulation

- Preparation: Dissolve Calcein (CAS 207124-64-9) in hydration buffer (e.g., HEPES pH 7.4) to a final concentration of 70–100 mM.
 - Note: Adjust pH with NaOH carefully; Calcein is acidic and will drop the pH.

- Hydration: Hydrate lipid film with the Calcein solution.
- Sizing: Extrude or sonicate to form LUVs (Large Unilamellar Vesicles).
- Purification (Critical): Remove unencapsulated Calcein using a Sephadex G-50 spin column or dialysis against Calcein-free buffer.
 - Validation: The purified liposomes should have low background fluorescence (quenched state).
- Assay:
 - Add liposomes to a cuvette/plate.
 - Measure Baseline Fluorescence ().
 - Add test compound (drug, peptide, surfactant). Measure ().
 - Add Triton X-100 (0.1% final) to lyse all vesicles. Measure Max Fluorescence ().

Calculation:

Fluid-Phase Endocytosis (Pinocytosis)

Since Calcein Free Acid is membrane-impermeable, cells only take it up via endocytic vesicles.

Protocol:

- Incubation: Incubate cells with 0.5 – 1.0 mg/mL Calcein Free Acid in culture medium for 1–4 hours at 37°C.
- Wash: Wash cells 3x with ice-cold PBS to stop uptake and remove surface dye.
- Analysis:

- Flow Cytometry: Measure median fluorescence intensity (MFI) in the FITC channel.
- Microscopy: Observe punctate staining (endosomes/lysosomes). Diffuse cytoplasmic staining indicates endosomal rupture.

Troubleshooting & Stability

Table 2: Common Issues and Solutions

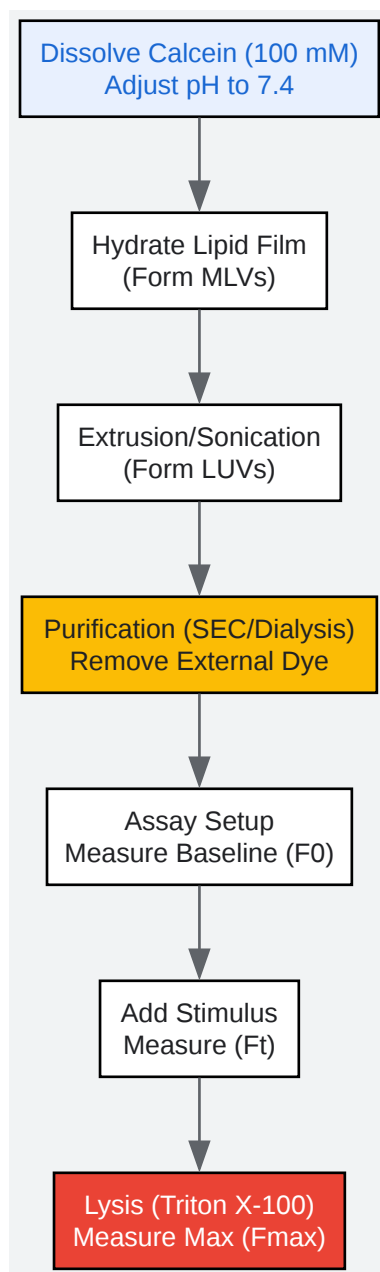
Issue	Probable Cause	Corrective Action
High Background (Liposomes)	Incomplete removal of free Calcein	Repeat Size Exclusion Chromatography (SEC) or dialysis. Ensure column is not overloaded.
Low Signal after Lysis	Calcein concentration too low (<50 mM)	Ensure loading concentration is >60 mM for quenching effect. Check pH of lysis buffer.
Precipitation	Acidic pH	Calcein free acid is insoluble at low pH. Maintain pH > 7.0 during preparation.
Unexpected Quenching	Presence of metal ions	Avoid buffers with Cu ²⁺ , Co ²⁺ , or Fe ³⁺ . Add EDTA if necessary to chelate background metals.

Stability[4][10][11]

- Storage: Store powder at -20°C, desiccated and protected from light.
- Solution: Aqueous stock solutions are stable for 1 week at 4°C but prone to microbial growth. Aliquot and freeze at -20°C for long-term storage.

Workflow Visualization

DOT Diagram: Liposome Leakage Workflow



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Figure 2: Step-by-step workflow for preparing and testing Calcein-encapsulated liposomes.

References

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Sources

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- [4. CAS 207124-64-9: Calcein tetraethyl acid | CymitQuimica \[cymitquimica.com\]](#)
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